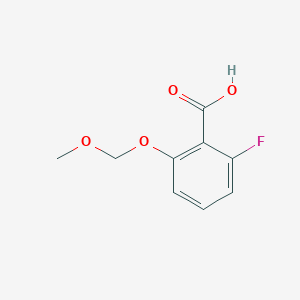

2-fluoro-6-(methoxymethoxy)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-(methoxymethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4/c1-13-5-14-7-4-2-3-6(10)8(7)9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQHNMMSMWHKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=CC=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Fluorinated Aromatic Carboxylic Acid Chemistry

Fluorinated aromatic carboxylic acids represent a cornerstone class of intermediates in contemporary chemical synthesis. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. In the context of aromatic carboxylic acids, a fluorine substituent can influence the acidity of the carboxyl group, modify the electronic nature of the aromatic ring, and provide a metabolic block in medicinal chemistry applications.

These compounds are pivotal in the development of new therapeutic agents. For instance, fluorinated benzoic acid derivatives are key components in the synthesis of enzyme inhibitors, anti-inflammatory agents, and receptor antagonists. orgsyn.orgresearchgate.net The synthesis of 2-amino-3-fluorobenzoic acid, for example, serves as a critical step in producing indole (B1671886) derivatives with significant therapeutic potential. orgsyn.org The strategic placement of fluorine can enhance binding affinity to target proteins and improve pharmacokinetic profiles, making these acids highly sought-after building blocks in drug discovery. researchgate.netossila.com

Strategic Role of the Methoxymethoxy Mom Protecting Group in Aromatic Systems

In complex organic syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The methoxymethoxy (MOM) group is a widely used protecting group for hydroxyl functions, including phenols, due to its favorable characteristics. wikipedia.org It forms a MOM ether, which is an acetal (B89532) that exhibits stability across a broad range of conditions, including exposure to bases, nucleophiles, many oxidizing and reducing agents, and other electrophiles. organic-chemistry.orgorganicchemistrytutor.com

The installation of a MOM group typically involves the reaction of the hydroxyl group with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). wikipedia.org Alternatively, it can be formed using dimethoxymethane (B151124) under acidic catalysis. wikipedia.org

The strategic value of the MOM group lies in its selective removal under acidic conditions. wikipedia.orgorganicchemistrytutor.com This orthogonality allows chemists to deprotect the hydroxyl group without disturbing other acid-sensitive or base-labile parts of the molecule, a crucial consideration in the total synthesis of natural products and other complex targets. In a molecule like 2-fluoro-6-(methoxymethoxy)benzoic acid, the MOM group protects the phenolic hydroxyl group while allowing for transformations of the carboxylic acid moiety, such as conversion to amides or esters. rsc.org

Overview of Research Significance and Synthetic Utility in Advanced Chemical Transformations

Precursor Synthesis and Directed Functional Group Introduction

The construction of the core structure of this compound relies on the careful and regioselective functionalization of aromatic precursors. Key to this is the introduction of the fluorine and carboxyl groups in the correct ortho relationship on the benzene (B151609) ring.

Regioselective Fluorination Strategies for Benzoic Acid Derivatives

The introduction of a fluorine atom at a specific position on a benzoic acid derivative is a critical step. One effective strategy is directed ortho-metalation. This method utilizes a directing group to guide a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate the aromatic ring at the position adjacent to the directing group. For the synthesis of a 2-fluoro-substituted benzoic acid, a common precursor is a salicylic (B10762653) acid derivative, where the hydroxyl group can direct the metalation. However, to achieve the desired 2-fluoro-6-hydroxybenzoic acid, a more plausible route starts from a precursor where the fluorine is already in place, or is introduced via a different mechanism.

An alternative and often more direct approach for synthesizing 2-fluoro-6-hydroxybenzoic acid is through the nucleophilic aromatic substitution on a difluorinated precursor. For instance, the reaction of 2,6-difluorobenzoic acid with a hydroxide (B78521) source under controlled conditions can lead to the selective replacement of one fluorine atom with a hydroxyl group.

Carboxylation Methodologies for Aromatic Substrates

The introduction of the carboxylic acid group is another cornerstone of the synthesis. A powerful method for this transformation is the carboxylation of an organometallic intermediate. A common approach involves the ortho-lithiation of a suitable precursor, followed by quenching the resulting aryllithium species with carbon dioxide (in the form of dry ice or CO2 gas).

For instance, starting from 1-fluoro-3-methoxybenzene, directed ortho-lithiation can be achieved. The fluorine and methoxy (B1213986) groups can influence the site of deprotonation. The resulting aryllithium intermediate is then reacted with CO2 to introduce the carboxylic acid group, yielding 2-fluoro-6-methoxybenzoic acid.

O-Methoxymethyl (MOM) Ether Formation: Protecting Group Installation

To prevent the acidic phenolic proton from interfering with subsequent reaction steps, particularly those involving organometallic reagents, the hydroxyl group of the precursor is protected as a methoxymethyl (MOM) ether.

Chemical Transformations for Hydroxyl Group Protection in Fluorinated Benzoic Acid Precursors

The protection of the hydroxyl group in a precursor like 2-fluoro-6-hydroxybenzoic acid is typically achieved by reacting it with a MOM-introducing reagent. The most common reagent for this purpose is methoxymethyl chloride (MOMCl). The reaction is generally carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or sodium hydride (NaH), to neutralize the HCl generated during the reaction. The choice of base and solvent is crucial to ensure high yields and avoid side reactions.

Optimization of Reaction Conditions and Reagent Selection for MOM Etherification

The efficiency of the MOM etherification can be influenced by several factors. The reactivity of the hydroxyl group can be affected by the electronic properties of the other substituents on the aromatic ring. In the case of 2-fluoro-6-hydroxybenzoic acid, the electron-withdrawing nature of both the fluorine and carboxylic acid groups can increase the acidity of the phenolic proton, facilitating its removal by the base.

Optimization of the reaction may involve screening different bases, solvents, and reaction temperatures. For instance, using a strong base like NaH in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures can lead to the clean formation of the MOM ether. The progress of the reaction is typically monitored by techniques like thin-layer chromatography (TLC) to determine the point of complete conversion.

Multi-Step Synthetic Sequences and Convergence Approaches

One plausible convergent strategy involves the synthesis of two key fragments that are later combined. However, for this particular molecule, a linear sequence is more commonly conceptualized. A potential linear synthesis is outlined below:

A Potential Linear Synthetic Route:

Fluorination: Starting with a suitable benzoic acid precursor, a regioselective fluorination is performed.

Hydroxylation: Introduction of a hydroxyl group, for example, via nucleophilic aromatic substitution on a difluorinated precursor.

MOM Protection: The resulting 2-fluoro-6-hydroxybenzoic acid is then protected with a MOM group.

Final Modification (if necessary): Any further required modifications would be carried out on the protected molecule.

An alternative, and potentially more efficient, linear route could start from 3-fluorophenol (B1196323):

MOM Protection of 3-Fluorophenol: The phenolic hydroxyl group of 3-fluorophenol is protected as a MOM ether to yield 1-fluoro-3-(methoxymethoxy)benzene.

Ortho-Lithiation and Carboxylation: This intermediate is then subjected to directed ortho-lithiation using a strong base, followed by carboxylation with carbon dioxide to directly install the carboxylic acid group at the 2-position, yielding the final product, this compound.

Table of Reaction Data (Illustrative)

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | 3-Fluorophenol | MOMCl, DIPEA | Dichloromethane (B109758) | 0 to rt | 4 | 1-Fluoro-3-(methoxymethoxy)benzene | 90-95 |

| 2 | 1-Fluoro-3-(methoxymethoxy)benzene | n-BuLi, TMEDA, then CO2 | THF | -78 to rt | 2 | This compound | 75-85 |

Linear and Convergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both linear and convergent strategies. A common linear pathway commences with a readily available precursor, 2-fluoro-6-hydroxybenzoic acid. This starting material undergoes a protection step to form the methoxymethyl (MOM) ether, followed by subsequent reactions to yield the final product.

A plausible linear synthetic sequence is outlined below:

Protection of the Phenolic Hydroxyl Group: The synthesis typically begins with the protection of the hydroxyl group of 2-fluoro-6-hydroxybenzoic acid. This is crucial to prevent side reactions in subsequent steps. The use of methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable aprotic solvent like dichloromethane (DCM) at room temperature, affords the MOM-protected intermediate.

Esterification: To facilitate purification and handling, the carboxylic acid group of the MOM-protected intermediate is often converted to an ester, for instance, a methyl or ethyl ester. This can be achieved using standard esterification conditions, such as reaction with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

Hydrolysis: The final step in this linear sequence is the selective hydrolysis of the ester group to regenerate the carboxylic acid. This is typically accomplished under basic conditions, for example, using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water, followed by acidic workup to protonate the carboxylate and yield this compound.

A convergent approach, in contrast, would involve the synthesis of a key intermediate, such as 1-fluoro-3-(methoxymethoxy)benzene, which is then carboxylated. This can be achieved through ortho-lithiation directed by the methoxymethoxy group, followed by quenching with carbon dioxide.

| Table 1: Illustrative Linear Synthetic Pathway | |

| Step | Reaction |

| 1 | Protection of 2-fluoro-6-hydroxybenzoic acid with MOM-Cl |

| 2 | Esterification of the carboxylic acid |

| 3 | Saponification of the ester to yield the final product |

Reaction Cascade Design and One-Pot Synthesis Considerations

While a stepwise linear synthesis is robust, a one-pot or cascade reaction sequence offers advantages in terms of operational simplicity, reduced waste, and improved time efficiency. For the synthesis of this compound, a one-pot approach could be envisioned starting from 2,6-difluorobenzonitrile (B137791).

A hypothetical one-pot synthesis could proceed as follows:

Nucleophilic Aromatic Substitution: The reaction could initiate with the selective nucleophilic aromatic substitution of one fluorine atom in 2,6-difluorobenzonitrile with sodium methoxide. This step would be highly regioselective due to the activating effect of the nitrile group.

Hydrolysis of the Nitrile: Without isolating the intermediate, the reaction conditions could be altered to facilitate the hydrolysis of the nitrile group to a carboxylic acid. This is often achieved by heating in the presence of a strong acid or base.

Protection of the in-situ generated Hydroxyl group (if starting from a dihydroxy precursor): If a dihydroxy precursor were used, a one-pot procedure could involve sequential protection and functionalization.

The design of such a cascade reaction requires careful optimization of reaction conditions (temperature, solvent, and reagents) to ensure compatibility between the different transformation steps and to minimize the formation of byproducts. While one-pot syntheses for structurally similar compounds like methoxy-substituted thioxanthylium salts from benzoic acids have been reported, a specific, validated one-pot synthesis for this compound is not prominently documented in the literature. beilstein-journals.org

Isolation and Purification Techniques at Research Scale

The isolation and purification of this compound at the research scale are critical to obtaining a product of high purity, which is essential for subsequent applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Following the synthesis, the typical workup involves quenching the reaction, followed by extraction with an appropriate organic solvent. The organic layers are then combined, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Common purification techniques for this class of compounds include:

Recrystallization: This is a widely used method for purifying solid organic compounds. A suitable solvent or solvent system is chosen in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures. For benzoic acid derivatives, solvents like ethanol/water mixtures are often effective. researchgate.net The process of dissolving the crude product in a hot solvent, followed by slow cooling to induce crystallization, can effectively remove impurities.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful technique. google.com A solvent system (eluent) is selected to provide differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (eluent). The polarity of the eluent is optimized to achieve good separation. For acidic compounds like this compound, a small amount of acetic acid may be added to the eluent to prevent tailing on the column.

Acid-Base Extraction: The acidic nature of the carboxylic acid group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The desired acid will be deprotonated and move into the aqueous layer as its salt. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the pure acid, which can then be collected by filtration. orgsyn.org

The purity of the final product is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

| Table 2: Research-Scale Purification Techniques | |

| Technique | Principle |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. google.com |

| Acid-Base Extraction | Separation based on the acidic nature of the carboxylic acid functional group. orgsyn.org |

Analysis of Publicly Available Data on the Chemical Reactivity of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific experimental data on the chemical reactivity and transformation of this compound is not extensively available in the public domain. The information required to populate the detailed sections and subsections of the requested article—including specific examples of esterification, amidation, reduction, and aromatic substitution reactions—could not be located for this particular compound.

The methoxymethyl (MOM) ether functional group is well-established as a protecting group for alcohols and phenols in organic synthesis. organic-chemistry.orgwikipedia.org Its stability under various conditions is generally understood; for instance, MOM ethers are stable to many nucleophilic and basic reagents, as well as some reducing agents, but are typically cleaved under acidic conditions. organic-chemistry.orgwikipedia.org

Similarly, the reactivity of related fluorinated benzoic acids is a subject of research. Studies on various fluorobenzoic acid isomers show they undergo reactions such as esterification, which is crucial for their analysis by methods like gas chromatography-mass spectrometry (GC-MS). researchgate.net Furthermore, the principles of electrophilic and nucleophilic aromatic substitution on substituted benzene rings are fundamental concepts in organic chemistry. The directing effects of substituents like halogens, alkoxy groups, and carboxylic acids are well-documented. nih.gov For instance, the fluorine atom and the electron-withdrawing carboxylic acid group are known to influence the susceptibility of an aromatic ring to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. researchgate.netmdpi.com

However, despite the general knowledge of the reactivity of the individual functional groups present in this compound, specific studies detailing the application of these reactions to this exact molecule, as well as the resulting products and yields, are not present in the surveyed literature. Research reports and detailed findings that would be necessary to construct an authoritative article as per the requested outline—covering its derivatization, reduction, and specific substitution patterns—are absent.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "Chemical Reactivity and Transformation Studies of this compound" that strictly adheres to the provided outline, as doing so would require speculation or extrapolation from other compounds, which falls outside the scope of factual reporting.

Transformations Involving the Methoxymethoxy Protecting Group

The methoxymethoxy (MOM) group is a widely used protecting group for hydroxyl functionalities in organic synthesis due to its stability under a range of conditions and the relative ease of its removal. tcichemicals.comchemistrytalk.org

Selective Deprotection Methodologies for Regeneration of Hydroxyl Functionality

The MOM group is an acetal (B89532) and is therefore typically cleaved under acidic conditions. tcichemicals.com A variety of acidic reagents can be employed for the deprotection of MOM ethers, allowing for the regeneration of the parent alcohol. The choice of reagent and conditions can be tailored to the specific substrate and the presence of other functional groups.

Common methods for the cleavage of MOM ethers include:

Aqueous Acid: Hydrolysis with aqueous acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is a standard method. tcichemicals.com

Lewis Acids: Reagents like zinc bromide (ZnBr₂), magnesium bromide (MgBr₂), and titanium tetrachloride (TiCl₄) can effect the cleavage of MOM ethers, often under non-aqueous conditions. spcmc.ac.in This can be advantageous when dealing with water-sensitive substrates. The 2-methoxyethoxymethyl (MEM) group, which is structurally related to the MOM group, can be cleaved preferentially in the presence of MOM or tetrahydropyranyl (THP) groups using these Lewis acids. spcmc.ac.in

Trifluoroacetic Acid (TFA): TFA, often in a solvent like dichloromethane (CH₂Cl₂), is another effective reagent for MOM deprotection. spcmc.ac.in

The selection of the deprotection method is crucial for achieving chemoselectivity, especially in complex molecules with multiple protecting groups. For instance, the MOM group can be cleaved while silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) remain intact under certain acidic conditions, and vice versa.

Stability Profiling under Diverse Synthetic Conditions (e.g., Acidic, Basic, Reductive)

The utility of the MOM protecting group stems from its predictable stability profile under a variety of reaction conditions. This allows for selective manipulation of other functional groups within a molecule while the MOM-protected hydroxyl group remains unaffected.

| Condition Type | Reagent/Condition | Stability of MOM Group | Reference |

| Acidic | Strong aqueous acid (e.g., HCl, H₂SO₄) | Labile | tcichemicals.comchemistrytalk.org |

| Mild aqueous acid (e.g., pH 4) | Moderately stable to labile | beilstein-journals.orgorganic-chemistry.org | |

| Lewis acids (e.g., ZnBr₂, TiCl₄) | Labile | spcmc.ac.in | |

| Trifluoroacetic acid (TFA) | Labile | spcmc.ac.in | |

| Basic | Strong aqueous base (e.g., NaOH, KOH) | Stable | tcichemicals.com |

| Amine bases (e.g., piperidine) | Stable | organic-chemistry.org | |

| Organometallic reagents (e.g., Grignard reagents, organolithiums) | Stable | tcichemicals.com | |

| Reductive | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable | tcichemicals.com |

| Metal hydrides (e.g., LiAlH₄, NaBH₄) | Stable | tcichemicals.com | |

| Sodium in liquid ammonia | Stable | wikipedia.org | |

| Oxidative | Most common oxidizing agents | Stable | tcichemicals.com |

Acidic Conditions: The MOM group is generally labile under acidic conditions. tcichemicals.comchemistrytalk.org The rate of hydrolysis is dependent on the pH, with faster cleavage occurring at lower pH. beilstein-journals.orgorganic-chemistry.org The stability of acetals can be tuned by modifying their electronic properties; electron-withdrawing groups on the acetal structure increase stability towards acid-catalyzed hydrolysis. beilstein-journals.org

Basic Conditions: The MOM group is robust under basic conditions, including strong aqueous bases and amine bases. tcichemicals.comorganic-chemistry.org This orthogonality to base-labile protecting groups like esters is a key feature in synthetic planning.

Reductive Conditions: The MOM group is stable to a wide array of reducing agents, including those used for catalytic hydrogenation and metal hydride reductions. tcichemicals.com

Transition Metal-Catalyzed Coupling Reactions and Other Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Derivatives of this compound can serve as valuable building blocks in these transformations.

Suzuki-Miyaura Cross-Coupling of Related Aryl Halides or Boronic Acid Derivatives

The Suzuki-Miyaura cross-coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organohalide or triflate, is a cornerstone of modern organic synthesis. nih.gov This reaction is widely used for the formation of biaryl structures.

Derivatives of this compound could potentially be employed in Suzuki-Miyaura couplings in two ways:

As an aryl halide: The fluorine atom in this compound is generally unreactive in standard Suzuki-Miyaura couplings. However, conversion of the carboxylic acid to other functionalities or further substitution of the aromatic ring could introduce more reactive coupling partners like bromine, iodine, or a triflate group. For instance, 2,6-dihalopurines have been shown to undergo selective Suzuki-Miyaura coupling. studfile.net

As a boronic acid derivative: The carboxylic acid could be converted to a boronic acid or a boronic ester. This derivative could then be coupled with various aryl or vinyl halides. The synthesis of dinucleophilic fragments through Suzuki-Miyaura coupling of dichloro-heteroaromatics with p-methoxyphenylboronic acid has been reported. researchgate.net

The reaction conditions for Suzuki-Miyaura couplings are highly tunable, with a wide variety of palladium catalysts, ligands, and bases available to optimize the reaction for specific substrates. rsc.org For example, the use of Pd(dppf)Cl₂ has been shown to be effective for the coupling of pyridine-2-sulfonyl fluoride (B91410) with hetero(aryl) boronic acids. nih.govresearchgate.net The presence of water can also influence the reaction outcome. nih.gov

Other Palladium- and Copper-Catalyzed Transformations for C-C and C-Heteroatom Bond Formation

Beyond the Suzuki-Miyaura reaction, a vast array of other palladium- and copper-catalyzed transformations can be envisioned for the functionalization of this compound and its derivatives.

Palladium-Catalyzed Reactions:

Heck Reaction: The palladium-catalyzed coupling of an aryl halide with an alkene (the Heck reaction) is a powerful method for C-C bond formation. mdpi.com

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling an aryl halide with an amine. nih.gov Specific ligands, such as BrettPhos and RuPhos, have been developed to facilitate these couplings with a broad range of substrates. rsc.org

Decarboxylative Coupling: Palladium-catalyzed intramolecular direct arylation of benzoic acids via a tandem decarboxylation/C-H activation process has been reported, leading to the formation of dibenzofuran (B1670420) derivatives. nih.gov

Ortho-Halogenation: Palladium catalysis can be used to direct the ortho-halogenation of aryl compounds containing a directing group. rsc.org

Copper-Catalyzed Reactions:

Ullmann Condensation: This classic copper-catalyzed reaction is used for the formation of diaryl ethers and other C-O, C-N, and C-S bonds.

Chan-Lam Coupling: A copper-catalyzed cross-coupling of boronic acids with amines or alcohols to form C-N or C-O bonds.

Difluoroalkylation: Copper-catalyzed difluoroalkylation reactions of unsaturated carboxylic acids have been developed for the synthesis of lactones. mdpi.com

The specific application of these methods to this compound would depend on the desired transformation and the reactivity of the functional groups present. The fluorine, methoxymethoxy, and carboxylic acid groups would all influence the course of these reactions, potentially requiring careful selection of catalysts and reaction conditions to achieve the desired outcome.

Spectroscopic and Advanced Structural Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-fluoro-6-(methoxymethoxy)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons of the methoxymethyl (MOM) ether group, and the acidic proton of the carboxylic acid. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

The aromatic region would display a complex multiplet pattern due to the coupling between the three adjacent protons and the additional coupling to the fluorine atom. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange. The two protons of the -OCH₂O- group of the MOM ether would likely appear as a singlet, as would the three protons of the methoxy (B1213986) group (-OCH₃).

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| COOH | 10.0 - 13.0 | Broad Singlet | - |

| Ar-H | 6.8 - 7.6 | Multiplet | J(H,H) and J(H,F) |

| -OCH₂O- | ~5.3 | Singlet | - |

| -OCH₃ | ~3.5 | Singlet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination

The spectrum is expected to show a signal for the carboxylic acid carbon in the downfield region (around 165-170 ppm). The aromatic carbons will appear in the range of 110-160 ppm, with the carbon directly bonded to the fluorine showing a characteristic splitting. The carbons of the methoxymethyl ether will be observed in the more upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 170 |

| C-F (Aromatic) | 158 - 162 (d, ¹JCF) |

| C-O (Aromatic) | 155 - 159 |

| Aromatic CH | 110 - 135 |

| C-COOH (Aromatic) | 115 - 120 |

| -OCH₂O- | 90 - 95 |

| -OCH₃ | 55 - 60 |

Note: The chemical shifts are predictions and can be influenced by the solvent.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Environment Probing

¹⁹F NMR is a powerful technique for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift of the fluorine atom in this compound is expected to fall within the typical range for aryl fluorides. The signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring. The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, making it a valuable probe for structural confirmation. A typical chemical shift range for an aryl fluoride (B91410) is between -100 and -140 ppm relative to CFCl₃. nih.gov

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to unravel the complex splitting patterns in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons and the carbons of the methoxymethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for establishing the connectivity of the entire molecule. For instance, correlations would be expected between the carboxylic acid proton and the adjacent aromatic carbons, as well as between the methoxy protons and the methylene (B1212753) carbon of the MOM group, and between the methylene protons and the aromatic carbon to which the MOM group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the ortho-positioning of the fluoro and methoxymethoxy groups by observing through-space interactions between the protons of the methoxymethoxy group and the adjacent aromatic proton.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₉H₉FO₄), the exact mass can be calculated.

Calculated Exact Mass for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 201.0558 |

| [M+Na]⁺ | 223.0377 |

| [M-H]⁻ | 199.0411 |

An experimental HRMS measurement matching one of these calculated values to within a few parts per million would provide strong evidence for the elemental formula of the compound. Analysis of the fragmentation pattern in the mass spectrum could reveal the loss of characteristic fragments such as the methoxymethyl group (-CH₂OCH₃), a methoxy radical (•OCH₃), or carbon dioxide (-CO₂), further corroborating the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Upon ionization, typically by electrospray ionization (ESI) in negative or positive ion mode, the molecular ion ([M-H]⁻ or [M+H]⁺) is selected in the first mass analyzer. In the collision cell, this ion is subjected to collision-induced dissociation (CID), leading to characteristic bond cleavages.

Expected Fragmentation Pathways:

Loss of the Methoxymethyl Group: A primary and highly likely fragmentation pathway involves the cleavage of the ether bond. This can occur through the loss of the entire methoxymethyl group (•CH₂OCH₃, 59 Da) or through the loss of a formaldehyde (B43269) molecule (CH₂O, 30 Da) followed by a methyl radical (•CH₃, 15 Da). docbrown.infodocbrown.infomiamioh.edu

Decarboxylation: A characteristic fragmentation of benzoic acids is the loss of carbon dioxide (CO₂, 44 Da) from the carboxyl group. libretexts.org This would result in a significant fragment ion corresponding to fluoromethoxymethoxybenzene.

Cleavage within the Methoxymethoxy Group: Fragmentation can also occur within the methoxymethoxy side chain itself, leading to the loss of a methoxy radical (•OCH₃, 31 Da) or a formaldehyde molecule. docbrown.infodocbrown.info

Loss of a Fluorine Radical: While less common for aryl fluorides, the loss of a fluorine radical (•F, 19 Da) is a possible fragmentation pathway.

The relative abundance of these fragment ions would provide valuable information for confirming the connectivity of the molecule. High-resolution mass spectrometry would be instrumental in determining the elemental composition of each fragment, further validating the proposed fragmentation pathways.

Table 1: Predicted MS/MS Fragmentation of this compound (C₉H₉FO₄, Molecular Weight: 200.16 g/mol )

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |

| [M-H]⁻ = 199.04 | 155.05 | 44 | [M-H-CO₂]⁻ |

| [M-H]⁻ = 199.04 | 139.04 | 60 | [M-H-CH₂O-CH₂O]⁻ (less likely) |

| [M-H]⁻ = 199.04 | 169.03 | 30 | [M-H-CH₂O]⁻ |

| [M+H]⁺ = 201.05 | 183.04 | 18 | [M+H-H₂O]⁺ |

| [M+H]⁺ = 201.05 | 157.06 | 44 | [M+H-CO₂]⁺ |

| [M+H]⁺ = 201.05 | 141.03 | 60 | [M+H-CH₂OCH₂]⁺ |

Note: The m/z values are theoretical and would be confirmed by experimental data.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its carbonyl, carboxyl, ether, and fluoro-aromatic moieties. spectroscopyonline.comechemi.com

Key Expected IR Absorption Bands:

O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded O-H stretching vibration in the dimeric form of the carboxylic acid. spectroscopyonline.comresearchgate.net

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear as weaker bands in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methoxymethyl group will likely be observed between 3000-2850 cm⁻¹.

C=O Stretch (Carbonyl): A strong, sharp absorption band characteristic of the carbonyl group in an aromatic carboxylic acid is expected around 1725-1700 cm⁻¹. pressbooks.publibretexts.org The exact position can be influenced by conjugation with the aromatic ring and potential intramolecular hydrogen bonding.

C-O Stretches (Ether and Carboxylic Acid): The spectrum will likely feature multiple C-O stretching vibrations. The C-O stretch of the carboxylic acid is typically found in the 1320-1210 cm⁻¹ region. The C-O-C stretching of the methoxymethoxy ether will produce strong bands in the 1150-1050 cm⁻¹ range. spectroscopyonline.com

C-F Stretch: The C-F stretching vibration for an aryl fluoride typically gives rise to a strong absorption in the 1250-1100 cm⁻¹ region. This band may overlap with the C-O stretching bands, requiring careful analysis.

Table 2: Expected Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Methoxymethyl | C-H Stretch | 3000 - 2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, Sharp |

| Aromatic Ring | C=C Bending | 1600 - 1450 | Medium to Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

| Aryl Fluoride | C-F Stretch | 1250 - 1100 | Strong |

| Ether | C-O-C Stretch | 1150 - 1050 | Strong |

X-ray Crystallography for Definitive Solid-State Molecular Structure and Conformational Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), predictions about its solid-state conformation and packing can be made based on the extensive crystallographic data available for other substituted benzoic acids. rsc.orgnih.govresearchgate.netmdpi.com

Expected Structural Features:

Dimerization: It is highly probable that this compound will crystallize as centrosymmetric dimers in the solid state. This dimerization occurs through strong hydrogen bonds between the carboxylic acid groups of two molecules, forming a characteristic R²₂(8) ring motif. researchgate.net

Conformation: The orientation of the carboxylic acid group relative to the benzene (B151609) ring is a key conformational feature. Due to steric hindrance from the ortho-substituents (fluorine and methoxymethoxy group), the carboxyl group is likely to be twisted out of the plane of the aromatic ring. The degree of this twist will be influenced by the balance between steric repulsion and the electronic effects of the substituents.

Intermolecular Interactions: Beyond the primary carboxylic acid dimerization, the crystal packing will be stabilized by a network of weaker intermolecular interactions. These may include C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent dimers. The fluorine and oxygen atoms of the methoxymethoxy group are expected to act as hydrogen bond acceptors.

Crystal System: Substituted benzoic acids crystallize in various crystal systems, with monoclinic and triclinic systems being common. rsc.orgucl.ac.uk The specific crystal system and space group for this compound would be determined by the most efficient packing arrangement of the molecular dimers.

Table 3: Predicted Crystallographic Parameters and Key Structural Features for this compound

| Parameter | Predicted Value/Feature |

| Crystal System | Likely Monoclinic or Triclinic |

| Space Group | Centrosymmetric |

| Key Supramolecular Motif | Carboxylic acid dimer via O-H···O hydrogen bonds |

| Conformation | Non-planar, with the carboxyl group twisted relative to the benzene ring |

| Other Intermolecular Interactions | C-H···O, C-H···F hydrogen bonds, π-π stacking |

The definitive determination of these structural parameters awaits successful single-crystal X-ray diffraction analysis.

Computational and Theoretical Investigations of 2 Fluoro 6 Methoxymethoxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules like 2-fluoro-6-(methoxymethoxy)benzoic acid. These calculations, based on the principles of quantum mechanics, can determine electronic structure, geometry, and other key characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are instrumental in determining the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. researchgate.net This optimization process minimizes the total energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for a Substituted Benzoic Acid Derivative (Example Data)

This table is illustrative and based on typical data from DFT calculations on similar molecules.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-F | 1.35 | |

| C-O (methoxy) | 1.37 | |

| C=O (carboxyl) | 1.21 | |

| O-H (carboxyl) | 0.97 | |

| C-C-F: 119.5 | ||

| C-C-O (methoxy): 121.0 | ||

| O-C=O: 123.0 |

Ab Initio and Semi-Empirical Methods for Conformational Preferences

Beyond DFT, ab initio and semi-empirical methods are employed to explore the conformational landscape of this compound. Due to the rotational freedom around several single bonds (e.g., the C-O bonds of the methoxymethoxy group and the C-C bond connecting the carboxyl group to the benzene (B151609) ring), the molecule can exist in various conformations. Ab initio methods, while computationally intensive, provide highly accurate energy calculations for these different conformers. Semi-empirical methods, being faster, are suitable for initial, broader conformational searches. Studies on related benzoic acid derivatives have shown that the orientation of the substituent groups can significantly affect the molecule's stability and properties. mdpi.comrsc.org

Vibrational frequency analysis, typically performed using DFT, calculates the frequencies of the fundamental modes of molecular vibration. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.govmdpi.com For example, the characteristic C=O stretching frequency of the carboxylic acid group and the C-F stretching frequency can be precisely identified. nih.gov

Furthermore, these calculations provide thermochemical data, including zero-point vibrational energy (ZPVE), enthalpy, and entropy of the molecule at different temperatures. vjst.vn

Table 2: Calculated Vibrational Frequencies for a Substituted Benzoic Acid (Example Data)

This table is illustrative and based on typical data from vibrational analysis of similar molecules.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch (Carboxyl) | 3560 |

| C=O stretch (Carboxyl) | 1750 |

| C-F stretch | 1250 |

| C-O-C stretch (Methoxymethyl) | 1100 |

Frontier Molecular Orbital (FMO) Analysis for Prediction of Chemical Reactivity and Reaction Sites

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. rsc.org

For this compound, FMO analysis can identify the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule indicates which atoms are most involved in these frontier orbitals and, therefore, most likely to participate in chemical reactions. rsc.org

Table 3: Frontier Molecular Orbital Energies (Illustrative)

This table presents hypothetical FMO data for the target compound.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemical calculations are excellent for single molecules or small clusters, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to study the behavior of larger systems, such as the molecule in a solvent or in a condensed phase. MM methods use a classical force field to model the potential energy of the system, allowing for the efficient calculation of molecular conformations and interactions.

MD simulations build upon this by simulating the movement of atoms and molecules over time, providing insights into dynamic processes like conformational changes, solvent effects, and interactions with other molecules. For this compound, MD simulations could be used to understand its solvation properties and how it interacts with biological macromolecules, for instance.

Structure-Reactivity Relationship Modeling and Prediction

By combining the data from quantum chemical calculations and other computational methods, it is possible to build Structure-Reactivity Relationship (SRR) models. These models aim to predict the chemical reactivity of a compound based on its structural and electronic properties. For this compound, SRR models could predict its acidity (pKa), susceptibility to nucleophilic aromatic substitution, or its potential as a ligand for a specific biological target. These predictive models are invaluable in the rational design of new molecules with desired properties.

Role As a Key Intermediate and Building Block in Advanced Organic Synthesis

Precursor to Complex Fluorinated Aromatic Scaffolds

The intrinsic structure of 2-fluoro-6-(methoxymethoxy)benzoic acid makes it an ideal starting point for the synthesis of more elaborate fluorinated aromatic systems. The presence of fluorine is particularly significant in fields like medicinal chemistry and materials science, where its incorporation can profoundly alter a molecule's physical and biological properties. researchgate.net

While direct examples employing this compound are specific to proprietary research, its potential for synthesizing polycyclic and heterocyclic compounds can be understood from the chemistry of its analogs. For instance, 2-hydroxy and 2-methoxybenzoic acids are well-established precursors for flavones, a class of polycyclic compounds with significant biological activity. researchgate.netscispace.comnih.gov A common route involves the condensation of a 2-hydroxyacetophenone (B1195853) with a benzoic acid derivative. researchgate.net In a hypothetical application, the MOM group of this compound would be cleaved to reveal the 2-fluoro-6-hydroxybenzoic acid, which could then be elaborated into a fluorinated flavone.

Furthermore, fluorinated aromatic compounds are pivotal in constructing a variety of heterocyclic systems. sciencescholar.us For example, fluorinated benzofuroxans are used to synthesize quinoxaline (B1680401) 1,4-dioxides, a class of compounds investigated for a range of therapeutic properties. researchgate.net The structural motifs present in this compound make it a suitable precursor for analogous fluorinated heterocycles through established synthetic pathways like condensation and cyclization reactions. nih.gov

Fluorinated aromatic compounds are increasingly sought after in materials science for their unique properties, including high thermal stability and distinct electronic characteristics. researchgate.netacs.org Fluorinated benzoic acids and their derivatives serve as essential monomers and precursors for high-performance polymers, such as polyetheretherketone (PEEK), and for specialized applications like liquid crystals. researchgate.net The incorporation of fluorine can lower the energy of molecular orbitals and increase resistance to degradation. acs.org

The structure of this compound makes it a candidate for creating building blocks for such advanced materials. After conversion to more reactive derivatives (e.g., acid chlorides or esters), it could be incorporated into polymer chains or used to construct complex polycyclic aromatic systems that are precursors to organic electronic materials. nih.gov The segregation of benzoic acid derivatives within crystalline polymer cavities is a known strategy for designing materials with specific properties, a field where tailored monomers are essential. mdpi.com

Scaffold for Systematic Derivatization Studies in Chemical Research

The defined and modifiable structure of this compound makes it an excellent platform for systematic chemical investigations, such as exploring reaction conditions or building libraries of related molecules to study how structural changes affect function.

A primary role of this compound is to facilitate reactions where the presence of a free hydroxyl group would be problematic. The methoxymethyl (MOM) ether is a robust protecting group, stable under a wide range of conditions, which allows for selective chemistry to be performed on the carboxylic acid group. adichemistry.comwikipedia.org For example, the carboxylic acid can be converted into amides, esters, or other functionalities while the MOM group remains intact. rsc.org

The key interconversion is the deprotection of the MOM ether to reveal the phenol (B47542). This is typically achieved under acidic conditions, which cleave the acetal (B89532) linkage. adichemistry.comwikipedia.org This selective removal demonstrates the concept of functional group interconversion, which is fundamental to multi-step organic synthesis. A variety of acidic reagents can be used, and methods have been developed for rapid and selective MOM deprotection even in the presence of other sensitive groups. researchgate.net

| Condition/Reagent Type | Stability of MOM Group | Typical Reagents | Reference |

|---|---|---|---|

| Acidic Conditions (Deprotection) | Labile (Cleaved) | HCl in Methanol (B129727), ZnBr₂/n-PrSH, Lewis Acids | adichemistry.comwikipedia.orgresearchgate.net |

| Basic Conditions | Stable | NaOH, K₂CO₃, NaH | adichemistry.com |

| Nucleophilic Attack | Stable | Organometallics (e.g., Grignard reagents) | adichemistry.com |

| Standard Oxidation | Stable | PCC, MnO₂ | adichemistry.com |

| Standard Reduction | Stable | H₂/Pd, NaBH₄ | adichemistry.comorganic-chemistry.org |

In medicinal chemistry and materials science, creating libraries of analogous compounds is crucial for understanding structure-property relationships (SPR). nih.govnih.gov Fluorinated benzoic acids are excellent scaffolds for this purpose because the introduction of fluorine predictably modifies key physicochemical parameters. nih.govlibretexts.org The fluorine atom's high electronegativity and the steric bulk of the ortho-substituents in this compound significantly influence its acidity (pKa) and lipophilicity (logD). nih.govlibretexts.org

By using this acid as a core structure, researchers can synthesize a library of derivatives—for example, by creating a series of amides or esters from the carboxylic acid—and then systematically study how these modifications, coupled with the inherent properties of the fluorinated ring, affect biological activity or material performance. nih.govossila.com This systematic approach is a cornerstone of modern drug discovery and materials development. nih.govpreprints.org

| Compound | Key Substituent(s) | Effect on Acidity (vs. Benzoic Acid) | Effect on Lipophilicity | Reference |

|---|---|---|---|---|

| Benzoic Acid | -H | Baseline (pKa ~4.2) | Baseline | libretexts.org |

| 4-Fluorobenzoic Acid | -F (para) | Increases (pKa ~4.14) | Increases | libretexts.orgwikipedia.org |

| 2-Fluorobenzoic Acid | -F (ortho) | Increases significantly | Increases | nih.gov |

| 2-Methoxybenzoic Acid | -OCH₃ (ortho) | Slightly increases | Increases | acs.org |

| 2-Fluoro-6-methoxybenzoic Acid | -F, -OCH₃ (ortho) | Increases due to combined inductive effects | Increases significantly | biosynth.com |

Contribution to the Development of Novel Synthetic Methodologies and Chemical Transformations

Substituted benzoic acids, particularly those with ortho-methoxy groups, have been instrumental in the development of new synthetic methods. One of the most significant is Directed ortho-Metalation (DoM). acs.orgcapes.gov.brnih.gov In this strategy, a functional group on the aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate a specific adjacent (ortho) position, creating a new reactive site for introducing other substituents.

Research on 2-methoxybenzoic acid has shown that the methoxy (B1213986) and carboxylate groups can cooperatively direct metalation to specific and otherwise inaccessible positions on the aromatic ring. acs.orgorganic-chemistry.orgbohrium.com By choosing the right base, chemists can selectively functionalize the position either ortho to the carboxylate or ortho to the methoxy group. acs.orgnih.gov The this compound scaffold is an ideal candidate for applying and extending these methodologies. The methoxymethoxy group could act as a powerful directing group, potentially enabling highly regioselective C-H functionalization at the C3 position. Such transformations are at the forefront of synthetic chemistry, as they offer efficient routes to create highly substituted aromatic compounds from simple precursors. nih.gov

Q & A

Q. What are the optimized synthetic routes for 2-fluoro-6-(methoxymethoxy)benzoic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, the methoxymethoxy group can be introduced via alkylation of a phenolic intermediate using chloromethyl methyl ether (MOMCl) under basic conditions (e.g., NaH in THF). Subsequent fluorination may employ KF or Selectfluor™ in polar aprotic solvents like DMF . Copper-mediated coupling reactions (as seen in triazole derivatives of benzoic acids) are also viable for introducing functional groups .

- Key Considerations :

- Monitor reaction temperature (typically 0–60°C) to avoid decomposition.

- Use TLC or HPLC to track intermediate formation.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and functional groups.

- FT-IR to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) vibrations .

- LC-MS for molecular weight confirmation and purity assessment (≥95% by HPLC) .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer :

- Store in a desiccator at 2–8°C to prevent hydrolysis of the methoxymethoxy group.

- Avoid prolonged exposure to light or moisture, which may degrade the fluorinated aromatic ring .

- Stability Tests :

Conduct accelerated degradation studies under varied pH (1–13) and temperatures (25–60°C) to identify degradation pathways.

- Stability Tests :

Advanced Research Questions

Q. How do substituents (fluoro, methoxymethoxy) influence the electronic and reactivity profile of the benzoic acid core?

- Methodological Answer : Use computational chemistry (DFT) to calculate:

- Fukui functions to map nucleophilic/electrophilic sites.

- HOMO-LUMO gaps to predict redox behavior (e.g., electron-withdrawing fluoro groups lower LUMO energy, enhancing electrophilicity) .

- Solvent effects (via PCM models) to assess solvation-driven reactivity changes .

- Experimental Validation :

Perform kinetic studies on substitution reactions (e.g., SNAr with amines) to correlate computational predictions with empirical rate constants.

- Experimental Validation :

Q. What strategies resolve contradictions in biological activity data for fluorinated benzoic acid derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 2-fluoro-6-triazolylbenzoic acid ) to isolate contributions of the methoxymethoxy group.

- Targeted Assays : Use fluorescence-based enzyme inhibition assays (e.g., COX-2) to quantify binding affinity vs. non-specific interactions .

- Data Normalization :

Control for batch-to-batch purity variations and solvent effects (DMSO vs. aqueous buffers).

- Data Normalization :

Q. How can vibrational spectroscopy aid in understanding intermolecular interactions in solid-state forms?

- Methodological Answer :

- Raman/IR Crystallography : Map O-H⋯O hydrogen bonding between carboxylic acid dimers and C-F⋯H-C interactions .

- DFT-D3 Calculations : Include dispersion corrections to refine lattice energy predictions.

- Applications :

Correlate spectral shifts with polymorph stability (e.g., Form I vs. Form II) for crystal engineering.

- Applications :

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.